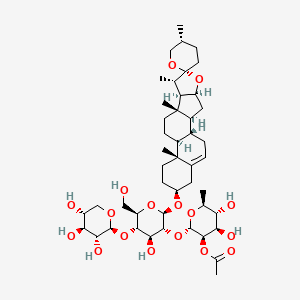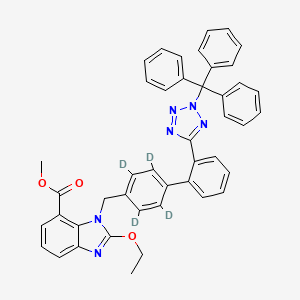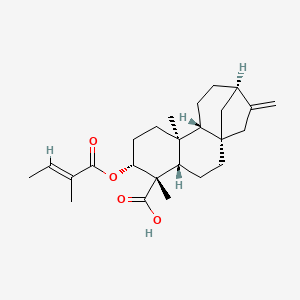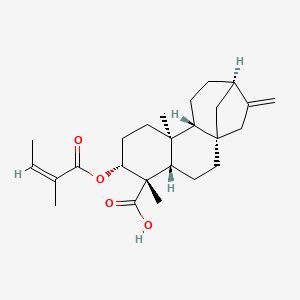
Activated SureLight® R-Phycoerythrin (RPE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
100 mM sodium phosphate (pH 7.2) + 150 mM sodium chloride + 1 mM EDTA + 50 mM sucrose + 1 mM sodium azide
Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching in Dual Analysis
R-Phycoerythrin (RPE) is employed in fluorescence-activated cell sorting (FACS) as an alternative dye to fluorescein. Studies have shown RPE's ability to quench the fluorescein emission when both are attached to the same cell. This fluorescence quenching is important in subpopulation analysis by single laser FACS, particularly when low levels of fluorescein staining are obtained (Chapple, Johnson, & Davidson, 1988); (Chapple, Johnson, & Davidson, 1990).
Enhancing Photo-Chemical Stability
Research into improving the photo-chemical stability of RPE by embedding it in a solid matrix of gelatin has been conducted. This approach significantly enhances RPE's stability, maintaining its stability for up to 8 months and showing potential for use in photovoltaic applications (Bharmoria et al., 2020).
Applications in Luminescent Solar Concentrators
RPE, combined with other fluorophores, has been investigated for use in flexible luminescent solar concentrators (LSCs). Studies demonstrate that RPE's luminescent properties are advantageous for portable power generation applications (Fisher et al., 2012).
Stability under Various Conditions
The stability of R-phycoerythrin under different conditions like light exposure, pH, and temperature has been extensively studied. Findings indicate good stability within specific pH and temperature ranges, crucial for its application in natural dyeing and other biotechnological fields (Munier et al., 2014).
Single-Protein Molecule Dynamics
The dynamics of individual RPE molecules at the liquid/solid interface have been monitored, providing insights into protein adsorption/desorption interactions. This understanding is vital in applications like capillary electrophoresis and chromatography (Kang & Yeung, 2002); (Fang et al., 2007).
Enhanced Fluorescence on Nanostructured Surfaces
Studies have shown that RPE molecules exhibit significantly enhanced fluorescence intensity and reduced lifetime when assembled on silver nanostructured surfaces. This property is crucial for single-molecule studies and potential nanotechnology applications (Ray, Chowdhury, & Lakowicz, 2008).
Tracking Single Proteins Within Cells
Research involving the imaging and tracking of single RPE proteins within mammalian cells has provided valuable data for understanding the dynamics of intracellular macromolecules. This has implications in cellular biology and medical research (Goulian & Simon, 2000).
Eigenschaften
Produktname |
Activated SureLight® R-Phycoerythrin (RPE) |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






